

Spectroscopic Profile of Methyl 2,6dihydroxyisonicotinate: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl 2,6-dihydroxyisonicotinate	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **Methyl 2,6-dihydroxyisonicotinate**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data in public databases, this guide leverages predictive models and established spectroscopic principles to offer insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 2,6-dihydroxyisonicotinate**. These values are calculated based on computational models and should be considered as estimations until experimentally verified.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	- Integration	Assignment
~7.0-7.2	S	2H	H-3, H-5
~3.8	S	ЗН	-OCH₃
~9.0-11.0	br s	2H	-ОН



Predicted in DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~165	C=O
~160	C-2, C-6
~145	C-4
~110	C-3, C-5
~52	-OCH₃

Predicted in DMSO-d₆

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad, Strong	O-H stretch (hydroxyl groups)
~3050	Medium	C-H stretch (aromatic)
~1720	Strong	C=O stretch (ester)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
185	[M] ⁺ (Molecular Ion)
154	[M - OCH ₃]+
126	[M - COOCH ₃] ⁺

Experimental Protocols



The following sections detail standardized experimental procedures for acquiring NMR, FT-IR, and MS data for a solid organic compound like **Methyl 2,6-dihydroxyisonicotinate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **Methyl 2,6-dihydroxyisonicotinate** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Instrumentation: The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced.
 For ¹H NMR, the residual solvent peak is used for calibration. The signals are then integrated to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:



- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of the solid
 Methyl 2,6-dihydroxyisonicotinate sample directly onto the ATR crystal. Apply pressure
 using the instrument's anvil to ensure good contact between the sample and the crystal. This
 is the simplest and most common method for solid samples.
- Instrumentation: An FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of Methyl 2,6-dihydroxyisonicotinate (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - ESI-MS: The sample solution is infused into the ESI source where it is nebulized and ionized. The ions are then guided into the mass analyzer. Mass spectra are typically acquired in positive ion mode to observe the protonated molecule [M+H]+.

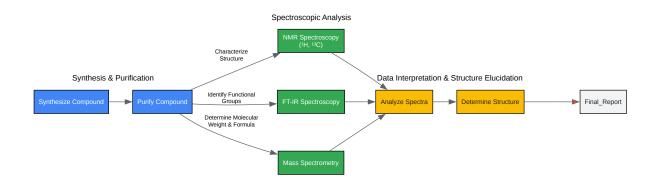


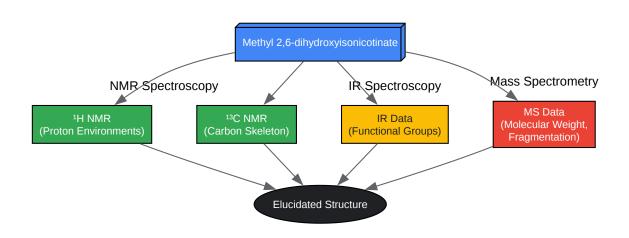
- EI-MS: The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and a typical experimental workflow for characterizing an organic compound.







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